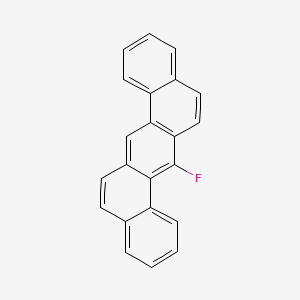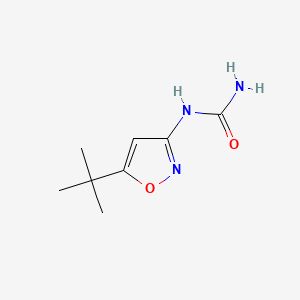
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a 5-(1,1-dimethylethyl)-3-isoxazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- typically involves the reaction of isocyanates with amines. One common method is the reaction of 5-(1,1-dimethylethyl)-3-isoxazolyl isocyanate with urea under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes.
化学反応の分析
Types of Reactions
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the isoxazolyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines, alcohols, and other reduced products.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- involves its interaction with specific molecular targets. The isoxazolyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-: Unique due to the presence of the isoxazolyl group, which imparts specific chemical and biological properties.
N-tert-Butylurea: Similar structure but lacks the isoxazolyl group, resulting in different reactivity and applications.
Dimethylurea: Another urea derivative with different substituents, leading to distinct chemical behavior and uses.
Uniqueness
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- is unique due to its combination of the urea backbone with the isoxazolyl group. This structural feature provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of the isoxazolyl group also enhances its potential biological activities, distinguishing it from other urea derivatives.
特性
CAS番号 |
55808-27-0 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)5-4-6(11-13-5)10-7(9)12/h4H,1-3H3,(H3,9,10,11,12) |
InChIキー |
PMXLTKAKSSLLDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




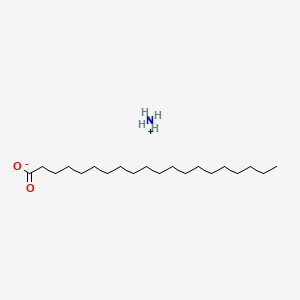




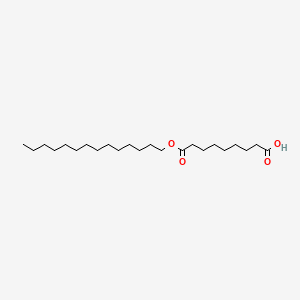
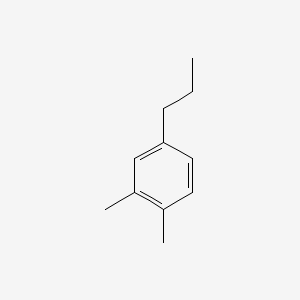
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
